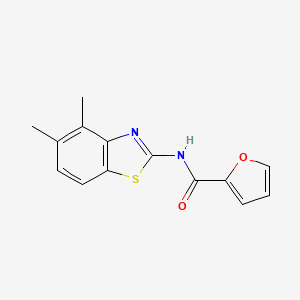

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-5-6-11-12(9(8)2)15-14(19-11)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVIFQTXYZJEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-2-carboxylic acid derivative.

Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole and furan moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Material Science: It is explored for its use in organic electronics and as a building block for advanced materials.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis:

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (free base) | Not provided | C₁₃H₁₂N₂O₂S | 260.31 | Benzothiazole core, methyl groups, furan-amide |

| N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride | 1215762-63-2 | C₂₀H₂₁ClN₄O₂S | 416.92 | Imidazole-propyl chain, hydrochloride salt |

| N-{5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine (BF38409) | 900281-65-4 | C₁₉H₁₇N₅ | 315.37 | Pyrazolo-pyrimidine core, pyridine substituent |

Key Observations:

Core Heterocycle Differences: The target compound features a benzothiazole ring, whereas BF38409 (CAS: 900281-65-4) contains a pyrazolo[1,5-a]pyrimidine system. Benzothiazoles are associated with electron-deficient aromatic systems, influencing binding to biological targets like kinases or DNA, while pyrazolopyrimidines are often explored as kinase inhibitors or adenosine receptor modulators .

Substituent Effects :

- The hydrochloride salt of the target compound includes an imidazole-propyl chain , which introduces basicity and enhances water solubility compared to the free base. In contrast, BF38409 lacks ionizable groups but includes a pyridin-4-amine substituent, which may improve π-π stacking interactions .

Molecular Weight and Bioavailability: The hydrochloride derivative (416.92 g/mol) exceeds the molecular weight threshold typical for oral bioavailability (Lipinski’s rule of five: <500 g/mol), whereas BF38409 (315.37 g/mol) and the free base (260.31 g/mol) fall within acceptable ranges.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.

The compound has the following chemical characteristics:

- Molecular Formula : C18H22ClN3O2S

- Molecular Weight : 379.9 g/mol

- CAS Number : 1216561-53-3

These properties suggest a complex structure that may interact with biological systems in diverse ways.

Anticancer Properties

Recent studies have indicated that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibits notable anticancer activity. In vitro evaluations have shown that this compound can induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The mechanism of action appears to involve the disruption of cellular processes related to DNA replication and repair, leading to increased cell death in cancerous cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| A549 | 2.41 | Cell cycle arrest at G0-G1 phase |

| HeLa | 1.50 | DNA damage response activation |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest efficacy against several bacterial strains, potentially making it a candidate for developing new antibiotics.

Case Studies

- Study on Apoptosis Induction :

-

Evaluation Against Lung Cancer :

- Research conducted on A549 cells indicated that treatment with this compound led to a marked decrease in cell viability and induced cell cycle arrest. The IC50 value was determined to be around 2.41 µM, suggesting potent anticancer activity .

- Antimicrobial Potential :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.